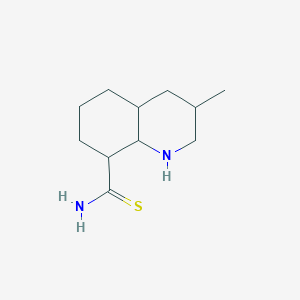
3-Methyldecahydroquinoline-8-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyldecahydroquinoline-8-carbothioamide is a heterocyclic compound with the molecular formula C11H20N2S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyldecahydroquinoline-8-carbothioamide typically involves the reaction of decahydroquinoline derivatives with thioamide groups. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like triethylamine .
Industrial Production Methods
the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings, with appropriate scaling of reagents and equipment .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyldecahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Applications De Recherche Scientifique
3-Methyldecahydroquinoline-8-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It has potential anticancer activities, particularly in targeting pathways like PI3K/Akt/mTOR.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Methyldecahydroquinoline-8-carbothioamide involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells . The compound’s antimicrobial activity is due to its ability to disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole hydrazine-carbothioamide: Known for its antioxidant and anticancer properties.
1,3,4-Thiadiazole derivatives: Exhibits cognitive enhancement and neuroprotective effects.
Pyrazole carbothioamide derivatives: Known for their antimicrobial and anti-inflammatory activities.
Uniqueness
3-Methyldecahydroquinoline-8-carbothioamide is unique due to its specific structural features and the combination of biological activities it exhibits. Unlike other similar compounds, it has a distinct mechanism of action and a broader range of applications in various fields .
Propriétés
Numéro CAS |
62355-36-6 |
|---|---|
Formule moléculaire |
C11H20N2S |
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
3-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C11H20N2S/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7/h7-10,13H,2-6H2,1H3,(H2,12,14) |
Clé InChI |
QUFYHBBBLZABOV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CCCC(C2NC1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


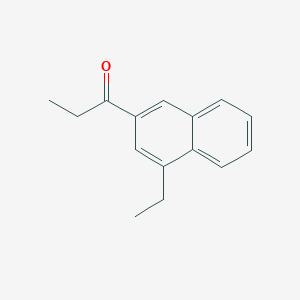


![5-Benzyl-5-azaspiro[2.5]octan-8-one](/img/structure/B11890323.png)
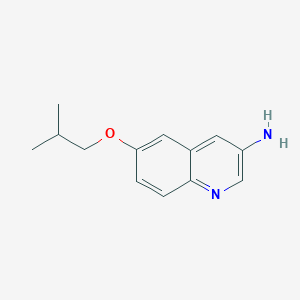
![9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11890331.png)

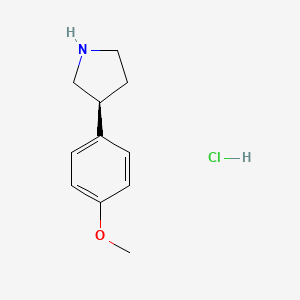
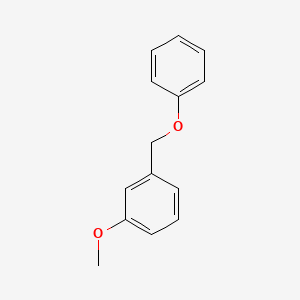


![Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11890367.png)

![10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890381.png)
